(3-Fluoro-4-methylphenyl)methanesulfonamide
Description
(3-Fluoro-4-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a fluorinated aromatic ring with a methyl substituent. Its structure consists of a methanesulfonamide group (-SO₂NH₂) attached to a 3-fluoro-4-methylphenyl moiety. This compound has been investigated for its role as a helicase inhibitor in antiviral research, particularly against SARS-CoV-2 . Molecular dynamics simulations in a 2023 study estimated its binding free energy (∆Gbinding) to SARS-CoV-2 helicase at -5.3 kcal/mol, suggesting moderate affinity compared to other viral targets like Mpro (-9.8 kcal/mol for aurasperone A) .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGBJOARAPZJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734628 | |
| Record name | 1-(3-Fluoro-4-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919354-68-0 | |
| Record name | 1-(3-Fluoro-4-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-4-methylphenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methanesulfonamide typically involves the reaction of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (3-Fluoro-4-methylphenyl)sulfonic acid, while reduction can produce (3-Fluoro-4-methylphenyl)methanamine .
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methanesulfonamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfonamide group can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
The substitution of halogens (e.g., fluorine vs. chlorine) on the phenyl ring significantly influences electronic properties and bioactivity.
Key Observations :
- Fluorine vs. This could explain the selection of the fluoro derivative in antiviral studies .
- Molar Mass : The chloro analog’s higher molar mass (219.69 vs. 203.24) may affect solubility and pharmacokinetics, though direct comparative data are unavailable.
Complex Sulfonamide Derivatives
More structurally complex sulfonamides exhibit diverse applications, often targeting specific enzymes or receptors.
Key Observations :
- Extended Aromatic Systems: Chromen or pyrido-pyrimidinone rings enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets.
Sulfonylurea Herbicides
Sulfonamide derivatives in agrochemicals highlight structural versatility.
| Compound Name | Key Structural Features | Applications |
|---|---|---|
| Metsulfuron methyl ester | Triazine ring, methoxy group | Herbicide (ALS inhibitor) |
Key Observations :
- Triazine Core : Unlike this compound, sulfonylurea herbicides incorporate a triazine ring, enabling acetolactate synthase (ALS) inhibition in plants .
- Application Divergence : Structural modifications dictate functional specialization, with simpler aryl sulfonamides favoring biomedical applications.
Biological Activity
(3-Fluoro-4-methylphenyl)methanesulfonamide, also known as N-(3-fluoro-4-methylphenyl)methanesulfonamide, is a sulfonamide compound that has garnered attention for its biological activity, particularly as an inhibitor of autotaxin, an enzyme associated with various pathological conditions, including cancer and inflammation. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. The compound features a methanesulfonamide group attached to a phenyl ring with both fluorine and methyl substituents. The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitutions that are crucial for its biological activity.
Inhibition of Autotaxin
Research indicates that this compound exhibits significant inhibitory effects on autotaxin. Autotaxin is known for its role in generating lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, migration, and survival. Inhibition of autotaxin can thus have therapeutic implications for conditions such as cancer and fibrosis.
Binding Affinity and Mechanism:
Molecular docking studies have shown that this compound binds effectively to the active site of autotaxin, inhibiting its enzymatic activity. The modifications on the aromatic ring have been found to influence binding affinity and specificity, making it a promising candidate for further drug development.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that modifications on the phenyl ring significantly affect its biological activity. For instance:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N-(3-fluorophenyl)methanesulfonamide | CHFNOS | Lacks methyl substitution on the phenyl group |
| N-(4-methylphenyl)methanesulfonamide | CHFNOS | Methyl group at para position |
| 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide | CHFNOS | Contains an ethane moiety instead of a phenyl |
This table illustrates how variations in substituent positions can lead to changes in biological activity, emphasizing the importance of SAR studies in drug design.
Case Studies and Research Findings
- Autotaxin Inhibition : A study demonstrated that this compound could inhibit autotaxin with a reported IC50 value indicating effective inhibition at low concentrations. This positions it as a candidate for therapeutic applications targeting diseases where autotaxin plays a significant role.
- Molecular Docking Studies : Docking simulations revealed binding affinities ranging from -7.0 to -8.1 kcal/mol against various protein targets associated with viral replication processes, suggesting potential applications against viral infections such as SARS-CoV-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
